3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene
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Overview
Description
3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[310]hex-3-ene is a complex organophosphorus compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene typically involves the reaction of a phosphine with a thioketone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or thiols.
Substitution: The compound can undergo substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and thiols, depending on the type of reaction and the reagents used .
Scientific Research Applications
3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism by which 3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylbicyclo[3.1.0]hex-3-ene: Another bicyclic compound with different substituents.
3,5,6,6-Tetraphenyl-1-phospha-2-thiabicyclo[3.1.0]hex-3-ene: A closely related compound with a similar structure but different reactivity.
Uniqueness
3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene is unique due to its specific arrangement of phenyl groups and the presence of both phosphorus and sulfur atoms in its bicyclic structure. This unique combination of elements and structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
649556-55-8 |
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Molecular Formula |
C28H21PS |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C28H21PS/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)28(29(27)30-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
IBJOYGBEUIYDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C(P3S2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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